BCN-OH: A Technical Guide for Bioorthogonal Chemistry
BCN-OH: A Technical Guide for Bioorthogonal Chemistry
Introduction
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-OH, is a key reagent in the field of bioorthogonal chemistry.[1][2] As a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, it has become an indispensable tool for researchers, scientists, and drug development professionals.[1][3] Its significance lies in its unique combination of reactivity, stability, and hydrophilicity, which allows for efficient and specific chemical transformations within complex biological systems without interfering with native processes.[1][3]
The primary application of BCN-OH is in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "copper-free click chemistry".[4][5] This reaction enables the covalent ligation of a BCN-containing molecule to an azide-functionalized partner to form a stable triazole linkage, all without the need for cytotoxic copper catalysts.[1][4] This biocompatibility is crucial for applications in living systems.[4][6]
A defining feature of BCN-OH is its endo-hydroxyl group, which serves as a versatile chemical handle for further functionalization.[1][7] This allows for the attachment of a wide array of molecules, including drugs, imaging agents, and affinity tags, making BCN-OH a foundational building block for creating sophisticated bioconjugates.[7][8]
Core Properties of BCN-OH
BCN-OH is a white to off-white crystalline solid at room temperature.[1] Its structure is characterized by a highly strained bicyclo[6.1.0]non-4-yne core, which is the driving force for its reactivity in SPAAC reactions.[1] The ring strain is estimated to be approximately 12–13 kcal/mol.[1]
| Property | Value | References |
| CAS Number | 1263166-90-0 | [8][9] |
| Molecular Formula | C₁₀H₁₄O | [1][9][10] |
| Molecular Weight | 150.22 g/mol | [1][9][10] |
| Appearance | White to off-white powder/solid | [1][8] |
| Stereochemistry | (1R,8S,9s) or endo configuration | [1][2] |
| Purity | Typically ≥95% or ≥98% | [8][9] |
The SPAAC Reaction: Mechanism and Kinetics
The utility of BCN-OH is fundamentally linked to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This [3+2] cycloaddition occurs between the strained alkyne of the BCN moiety and an organic azide.[11] The significant ring strain of BCN lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[12] A key advantage of the symmetrical structure of BCN is that it forms a single regioisomer upon cycloaddition, which is critical for applications requiring homogeneous products.[13]
Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN-OH.
The reaction kinetics of SPAAC are a critical consideration. While BCN exhibits excellent reaction rates, its performance relative to other cyclooctynes like dibenzocyclooctyne (DBCO) depends on the azide partner.[12] Generally, DBCO reacts faster with aliphatic azides, but BCN can show significantly faster kinetics with aromatic azides.[12]
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent System | References |
| endo-BCN-OH | 0.29 | CD₃CN/D₂O (1:2) | [13][14] |
| endo-BCN-OH | 0.14 | CD₃CN/D₂O (3:1) | [13][14] |
| DBCO | ~1.0 | Not specified | [12] |
| BARAC | ~9.3 | Not specified | [15] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Applications of BCN-OH in Research and Development
The versatility of BCN-OH has led to its adoption across numerous scientific disciplines. The hydroxyl group allows for its incorporation into a vast range of molecular constructs.
Biomolecule Modification and Labeling
BCN-OH and its derivatives are widely used for the specific labeling of biomolecules.[3][8] By introducing azide groups into proteins, nucleic acids, or glycans through metabolic or enzymatic means, researchers can then use BCN-functionalized probes (e.g., fluorescent dyes, biotin) to attach tags for visualization, tracking, and quantification.[3][8]
Drug Delivery and Antibody-Drug Conjugates (ADCs)
In drug development, BCN-OH serves as a critical linker component for creating ADCs.[8][16] An antibody can be functionalized with an azide, and a potent cytotoxic drug can be attached to a BCN-OH moiety. The subsequent SPAAC reaction creates a stable ADC, where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[16] BCN linkers are valued for the stability they impart to the final conjugate.[7][16]
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using BCN-OH.
Cellular and In Vivo Imaging
BCN-OH is instrumental in creating probes for molecular imaging.[8] By conjugating BCN to fluorescent dyes, highly sensitive probes can be generated for cellular imaging.[8] Similarly, attaching BCN to chelating agents like DOTA allows for the subsequent radiolabeling with isotopes for PET or SPECT imaging in living organisms.[1]
Materials Science
The principles of BCN-based click chemistry extend to materials science.[8] Surfaces such as glass, metal, or polymers can be functionalized with BCN groups.[8] These activated surfaces can then be used to immobilize azide-tagged biomolecules for applications like biosensors and bio-chips.[8]
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a BCN-functionalized molecule to an azide-modified biomolecule (e.g., a protein).[17][18]
-
Reagent Preparation :
-
Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the BCN-functionalized reagent (e.g., BCN-PEG-Fluorophore) in a compatible solvent like DMSO.[17]
-
-
Reaction Setup :
-
Add the BCN reagent stock solution to the biomolecule solution. A molar excess of the BCN reagent (e.g., 10-20 fold) is often used to ensure complete labeling of the biomolecule.[17]
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <20%) to avoid denaturation of the biomolecule.[17]
-
-
Incubation :
-
Quenching (Optional) :
-
If a highly reactive BCN-NHS ester was used for initial functionalization, a quenching reagent like Tris or hydroxylamine can be added to consume any unreacted ester.[17]
-
-
Purification :
-
Remove the excess unreacted BCN reagent from the final conjugate using an appropriate method, such as spin desalting columns, size-exclusion chromatography (SEC), or dialysis.[17]
-
-
Analysis :
-
Validate the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[18]
-
Caption: A general experimental workflow for a SPAAC bioconjugation reaction.
Synthesis and Functionalization of the Hydroxyl Group
BCN-OH is typically synthesized via the cyclopropanation of 1,5-cyclooctadiene.[19] Controlling the stereoselectivity of this step is crucial to produce the desired syn isomer, which is the precursor to the endo-BCN-OH used in most bioorthogonal applications.[1]
The primary alcohol on BCN-OH is a key functional handle that allows for its conjugation to a wide variety of molecules.[1][4] It can be converted into other reactive groups to facilitate different coupling strategies. For example, reaction with N,N'-Disuccinimidyl carbonate yields BCN-OSu, which can then react with primary amines.[20] Oxidation of the alcohol yields BCN acid, which allows for the formation of highly stable amide bonds, a key advantage over less stable carbamate linkages sometimes formed from BCN-OH.[7]
Caption: Functionalization pathways of the BCN-OH hydroxyl group.
Advantages and Limitations
The choice of a bioorthogonal reagent depends on the specific experimental context. BCN-OH offers a compelling balance of properties but also has limitations to consider.
| Advantages | Disadvantages |
| Favorable Reactivity/Hydrophilicity Balance : More hydrophilic than highly nonpolar cyclooctynes like DIBO, which can be advantageous for labeling water-exposed proteins.[1][14] | Slower Kinetics with Aliphatic Azides : Generally slower than DBCO when reacting with common aliphatic azides.[12] |
| High Stability : More stable than DBCO in the presence of endogenous thiols like glutathione, reducing off-target reactions.[12] | Thiol Reactivity : Can exhibit some non-negligible cross-reactivity with thiols, though this can be mitigated.[14] |
| Single Regioisomer Product : Its symmetrical structure ensures the formation of a single, well-defined product.[13] | |
| Versatile Functional Handle : The hydroxyl group allows for straightforward derivatization into various reactive species.[1][7] | |
| Small Size : The compact structure is less likely to perturb the function of the biomolecule it is attached to.[21] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity and reactivity of BCN-OH.
-
Storage Conditions : Store at -20°C for long-term stability.[4][10] It can be stored at 0-4°C for short periods (days to weeks).[10]
-
Protection : Keep protected from light and moisture.[4]
-
Atmosphere : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
Stability : The compound is stable for several weeks under ambient shipping conditions.[10] When stored properly, it has a shelf life of over two years.[10]
Conclusion
BCN-OH is a powerful and versatile tool in the bioorthogonal chemistry toolbox.[4] Its well-balanced properties of reactivity, stability, and hydrophilicity, combined with its small size and the synthetic versatility of its hydroxyl group, make it an ideal choice for a wide range of applications.[1] From fundamental biological research involving the labeling and tracking of biomolecules to the development of advanced therapeutics like ADCs, BCN-OH continues to enable scientific discovery and innovation.[8][22] Understanding its chemical properties, reaction kinetics, and appropriate handling is key to successfully leveraging this reagent for cutting-edge research in chemical biology, drug discovery, and materials science.
References
- 1. BCN-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 4. endo-BCN-OH, CAS 1263166-90-0 | AxisPharm [axispharm.com]
- 5. BCN-OH | 1263166-90-0 [chemicalbook.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. watson-int.com [watson-int.com]
- 9. chemscene.com [chemscene.com]
- 10. medkoo.com [medkoo.com]
- 11. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journal.unnes.ac.id [journal.unnes.ac.id]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BCN-Osu synthesis - chemicalbook [chemicalbook.com]
- 21. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 22. purepeg.com [purepeg.com]
